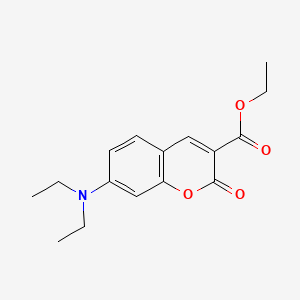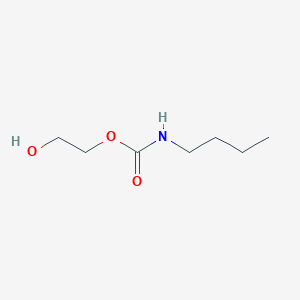
2-hydroxyethyl N-butylcarbamate
Übersicht
Beschreibung
2-Hydroxyethyl N-butylcarbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as building blocks in organic synthesis, drug discovery, and the development of materials with specific physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to this compound can involve various strategies. For instance, a tandem reaction of imidamides and N-hydroxycarbamates has been developed to efficiently produce 2-alkylbenzimidazoles, which are valuable in organic synthesis and drug discovery . Additionally, multistep synthesis processes have been employed to prepare compounds like 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate), which are investigated for their potential as water-soluble prodrugs . Enantioselective synthesis methods have also been described, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists .
Molecular Structure Analysis
The molecular structure of carbamate derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was characterized using spectral data and X-ray crystallography, revealing its crystallization in a monoclinic crystal system . Computational methods such as density functional theory (DFT) can also be used to predict structural and electronic properties, providing insights into the reactivity and potential biological activity of these compounds .
Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines . Oxidative coupling reactions have been used to synthesize bicarbazole alkaloids from hydroxycarbazoles . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved using lipase-catalyzed transesterification, yielding optically pure enantiomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate derivatives can be tailored for specific applications. For example, hydrogels with improved mechanical properties for biomedical applications have been synthesized using 2-methacryloyloxyethyl N-butylcarbamate as a co-monomer . These hydrogels exhibit good hydrophilicity and reduced protein adsorption, which is beneficial for their use in medical devices . The hydrolytic stability of carbamate moieties has also been studied, revealing that they are more susceptible to hydrolysis compared to C-2 esters, which is an important consideration in the design of prodrugs .
Wissenschaftliche Forschungsanwendungen
Polymer Degradation Control :
- Dewit and Gillies (2009) developed polymers using N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages for controlled degradation. These polymers, upon removal of a protective end-cap, undergo a cascade of intramolecular reactions, leading to potential use in medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties (Dewit & Gillies, 2009).
Gas Permeation Enhancement in Cellulose Derivatives :
- Khan et al. (2008) synthesized t-butylcarbamates of ethyl cellulose and cellulose acetate, enhancing gas permeability. This application is significant in the development of high-performance membranes for gas separation processes (Khan, Shiotsuki, Nishio, & Masuda, 2008).
Improving Hydrogel Mechanical Properties for Biomedical Applications :
- Mequanint and Sheardown (2005) found that incorporating 2-methacryloyloxyethyl N-butylcarbamate into hydrogels significantly improves their mechanical properties without compromising hydrophilicity. This makes them suitable for biomedical applications, such as tissue engineering and drug delivery (Mequanint & Sheardown, 2005).
Enzymatic Kinetic Resolution for Chiral Compound Synthesis :
- Piovan et al. (2011) used tert-butyl 2-(1-hydroxyethyl)phenylcarbamate in an enzymatic kinetic resolution to produce optically pure enantiomers for synthesizing chiral organoselenanes and organotelluranes, which have potential in pharmaceutical and chemical industries (Piovan, Pasquini, & Andrade, 2011).
Exploring Enzymatic Reactions and Inhibition Mechanisms :
- Chiou et al. (2007) studied compounds including 2-trimethylsilyl-ethyl-N-n-butylcarbamate to understand the substrate activation mechanism of butyrylcholinesterase and inhibition of acetylcholinesterase. This research aids in comprehending the biochemical pathways and potential therapeutic targets for diseases like Alzheimer's (Chiou et al., 2007).
Safety and Hazards
The safety data sheet for a related compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also noted to cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
The future directions for “2-hydroxyethyl N-butylcarbamate” and related compounds could involve further exploration of their potential applications. For instance, the synthesis of microcellular porous polymers based on 2-hydroxyethyl methacrylate (HEMA) by free radical polymerisation of a continuous phase of high internal phase emulsion (HIPE) has been proposed as a promising route for the production of N-vinyl-2-pyrrolidone monomers from biogenic acids .
Biochemische Analyse
Biochemical Properties
2-hydroxyethyl N-butylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides. This interaction can inhibit the hydrolysis of fatty acid amides, thereby modulating their levels and effects in the body . Additionally, this compound can bind to specific proteins, altering their function and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways, such as those mediated by cannabinoid receptors, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with FAAH can inhibit the enzyme’s activity, resulting in increased levels of fatty acid amides. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in metabolic pathways. It is important to determine the appropriate dosage to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes, influencing their activity and function.
Eigenschaften
IUPAC Name |
2-hydroxyethyl N-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-8-7(10)11-6-5-9/h9H,2-6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTRRBGETIJCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927056 | |
| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13105-54-9 | |
| Record name | 2-Hydroxyethyl butylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13105-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC29170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


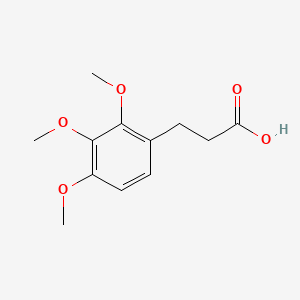

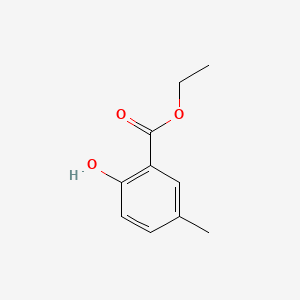
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)
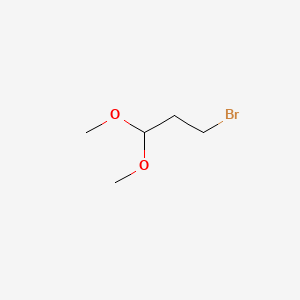
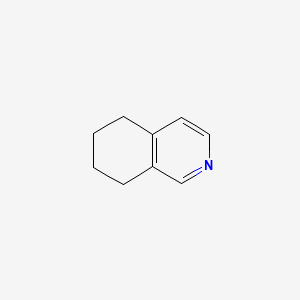

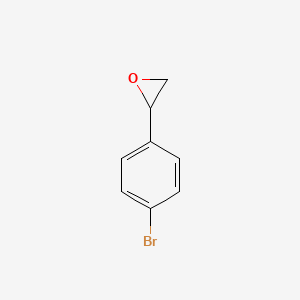


![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)

